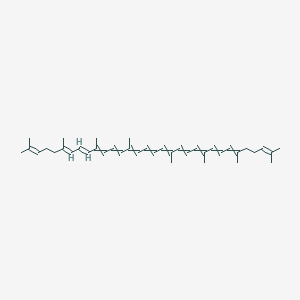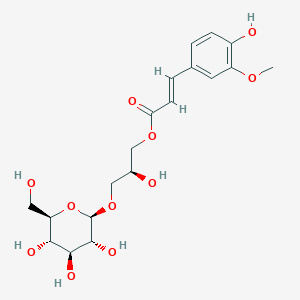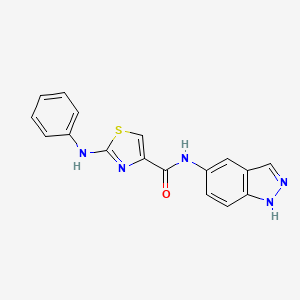
LYC-O-MATO;all-trans-lycopene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lycopene is a naturally occurring carotenoid, a type of pigment that gives red and pink fruits their characteristic color. It is predominantly found in tomatoes, watermelons, pink grapefruits, and papayas . Lycopene is renowned for its potent antioxidant properties, which help neutralize free radicals in the body, thereby reducing the risk of chronic diseases such as cancer and cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions: Lycopene can be synthesized through chemical methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These methods involve the condensation of suitable aldehydes and phosphonium salts or phosphonate esters under basic conditions .
Industrial Production Methods: Industrially, lycopene is often extracted from natural sources such as tomatoes. The extraction process typically involves crushing the tomatoes, followed by solvent extraction using organic solvents like hexane or ethanol. Advanced methods such as supercritical carbon dioxide extraction and enzymatic extraction are also employed to enhance yield and purity .
化学反応の分析
Types of Reactions: Lycopene undergoes several types of chemical reactions, including:
Oxidation: Lycopene is highly susceptible to oxidation due to its multiple conjugated double bonds.
Isomerization: Lycopene can undergo trans-cis isomerization when exposed to heat, light, or certain chemical reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include singlet oxygen and free radicals.
Isomerization: Heat and light are common conditions that induce isomerization.
Major Products Formed:
Oxidation Products: Epoxides, aldehydes, and other oxidative derivatives.
Isomerization Products: Various cis-isomers of lycopene.
科学的研究の応用
Lycopene has a wide range of applications in scientific research:
作用機序
Lycopene exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and singlet oxygen, thereby protecting cells from oxidative damage . Lycopene also modulates various molecular pathways, including the inhibition of pro-inflammatory cytokines and the upregulation of antioxidant enzymes . These actions contribute to its protective effects against chronic diseases .
類似化合物との比較
Beta-Carotene: Found in carrots and sweet potatoes, known for its vitamin A activity.
Lutein: Found in green leafy vegetables, important for eye health.
Zeaxanthin: Found in corn and saffron, also important for eye health.
Lycopene’s unique structure and potent antioxidant properties make it a valuable compound in various fields of research and industry.
特性
分子式 |
C40H56 |
|---|---|
分子量 |
536.9 g/mol |
IUPAC名 |
(24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11?,25-15?,26-16?,31-17+,32-18?,35-21?,36-22?,37-27+,38-28?,39-29?,40-30? |
InChIキー |
OAIJSZIZWZSQBC-RPFLJZGTSA-N |
異性体SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)/C=C/C=C(\C)/CCC=C(C)C)C)C)C)C |
正規SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate](/img/structure/B11933723.png)

![[(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B11933740.png)
![N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B11933743.png)

![(2E)-3-{4-[(1E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-YL)but-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B11933750.png)

![8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate](/img/structure/B11933762.png)

![(5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine](/img/structure/B11933767.png)
![4-[[(3aS,5aS,5bS,7aS,9R,11aS,11bS,13aR)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B11933775.png)
![N-[6-[(3S,6S)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B11933782.png)
![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid](/img/structure/B11933789.png)

